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Compound of Interest

Compound Name: 6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: B2436782 Get Quote

Executive Summary
6-Isopropylpicolinamide (CAS: 1865042-46-1) is a functionalized pyridine intermediate used

in the synthesis of kinase inhibitors and supramolecular ligands. Its structural core consists of a

2,6-disubstituted pyridine ring, featuring an electron-withdrawing carboxamide group at position

2 and an electron-donating isopropyl group at position 6.

This guide provides the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data required for structural validation. Given that the amide is frequently synthesized in-situ

from its stable acid precursor, spectral data for 6-Isopropylpicolinic Acid is provided as the

quantitative reference anchor.
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Property Data

IUPAC Name 6-Isopropylpyridine-2-carboxamide

CAS Number 1865042-46-1

Molecular Formula C₉H₁₂N₂O

Molecular Weight 164.21 g/mol

Monoisotopic Mass 164.09496

Appearance White to off-white solid

Solubility DMSO, Methanol, Ethyl Acetate

Spectral Data: Nuclear Magnetic Resonance (NMR)
1H NMR Characterization
The proton NMR spectrum of 6-isopropylpicolinamide is characterized by a classic ABX

system (or AMX depending on field strength) for the pyridine ring protons, distinct isopropyl

signals, and broad amide protons.

Diagnostic Shifts (Target: Amide)
Solvent: DMSO-d₆, 400 MHz
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

NH₂ (Amide) 7.60 - 8.10
Broad Singlet

(x2)
2H

Exchangeable

amide protons;

typically appear

as two broad

humps due to

restricted

rotation.

H-3 (Pyridine) 7.85 - 7.95 Doublet (d) 1H

Deshielded by

the adjacent

carbonyl (C=O)

group.

H-4 (Pyridine) 7.70 - 7.80 Triplet/Multiplet 1H

Meta to both

substituents;

intermediate

shift.

H-5 (Pyridine) 7.35 - 7.45 Doublet (d) 1H

Shielded relative

to H-3 due to the

electron-donating

isopropyl group.

CH (Isopropyl) 3.00 - 3.15 Septet 1H

Characteristic

methine proton

coupled to two

methyls.

CH₃ (Isopropyl) 1.20 - 1.25 Doublet 6H

Methyl protons,

typically coupling

constant J ≈ 6.9

Hz.

Reference Standard: 6-Isopropylpicolinic Acid
To validate the synthesis, compare the amide product against the precursor acid. The

conversion of -COOH to -CONH₂ results in a slight upfield shift of the ring protons and the
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appearance of N-H signals.

Experimental Data for Precursor (Acid) Source: WO2009098448A1 [1] Solvent: DMSO-d₆, 400

MHz[1]

δ 8.23 (dd, J = 6.2, 1.5 Hz, 1H, H-3) – Note: More deshielded in acid than amide.

δ 7.41 (dd, J = 7.7, 2.3 Hz, 1H, H-5)

δ 7.35 – 7.24 (m, 1H, H-4)

δ 3.56 (septet, J = 7.0 Hz, 1H, CH-iso)

δ 1.20 (d, J = 7.0 Hz, 6H, CH₃-iso)

Technical Insight: The successful amidation is confirmed by the disappearance of the broad

carboxylic acid proton (δ >12 ppm) and the appearance of the amide N-H singlets (δ 7.5–8.0

ppm).

Mass Spectrometry (MS) Data[2][3]
Electrospray Ionization (ESI-MS)
The compound ionizes readily in positive mode (ESI+) due to the basic pyridine nitrogen.
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Ion Type m/z (Calculated) m/z (Observed) Notes

[M+H]⁺ 165.10 165.1 - 165.2

Base peak; highly

stable protonated

molecular ion.

[M+Na]⁺ 187.08 187.1
Common adduct in

sodium-rich solvents.

[2M+H]⁺ 329.19 329.2
Dimer formation at

high concentrations.

Fragmentation Pattern (MS/MS)
Upon Collision-Induced Dissociation (CID), the following fragments are diagnostic:

m/z 148 [M+H - NH₃]⁺: Loss of ammonia from the primary amide (characteristic of

carboxamides).

m/z 120 [M+H - CONH₂]⁺: Loss of the entire amide group, leaving the isopropylpyridine

cation.

m/z 92 [Pyridine ring]: Further fragmentation of the alkyl chain.

Experimental Protocol: Synthesis & Purification
Rationale: This protocol ensures high purity by utilizing the Acid Chloride method, which avoids

the incomplete conversion often seen with direct thermal dehydration.

Workflow Diagram

6-Isopropylpicolinic
Acid

SOCl2 / DMF(cat)
Reflux, 2h

Activation Acid Chloride
Intermediate

Chlorination Aq. NH3 (25%)
0°C to RT

Amidation 6-Isopropylpicolinamide
(Solid Precipitate)

Precipitation

Click to download full resolution via product page

Caption: Conversion of 6-isopropylpicolinic acid to amide via acid chloride activation.[1][2][3][4]

[5][6][7][8][9][10][11]
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Step-by-Step Methodology
Activation: Dissolve 6-Isopropylpicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF.

Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution ceases. Monitor by TLC

(conversion of acid to non-polar intermediate).

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain

the crude Acid Chloride (yellow oil). Do not purify.

Amidation: Re-dissolve the oil in dry DCM (or THF). Cool to 0°C.

Quench: Slowly add Aqueous Ammonia (25%) or bubble NH₃ gas into the solution. Stir for 1

hour at room temperature.

Work-up: The product often precipitates. Filter the solid.[1][3] If no precipitate, wash the

organic layer with sat. NaHCO₃, Water, and Brine.[1] Dry over Na₂SO₄.[1]

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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